![molecular formula C14H15ClN2O3 B7778500 2-[(1-benzyl-4-chloro-1H-pyrazol-3-yl)oxy]-2-methylpropanoic acid](/img/structure/B7778500.png)
2-[(1-benzyl-4-chloro-1H-pyrazol-3-yl)oxy]-2-methylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(1-Benzyl-4-chloro-1H-pyrazol-3-yl)oxy]-2-methylpropanoic acid is a synthetic organic compound featuring a pyrazole ring substituted with a benzyl group and a chlorine atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-benzyl-4-chloro-1H-pyrazol-3-yl)oxy]-2-methylpropanoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-dicarbonyl compound, such as an acetoacetic ester or a β-keto ester, under acidic or basic conditions.
Benzylation: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Esterification and Hydrolysis: The final step involves the esterification of the pyrazole derivative with 2-methylpropanoic acid, followed by hydrolysis to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green solvents, and catalytic processes to enhance efficiency and sustainability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the pyrazole ring or the benzyl group, potentially yielding dihydropyrazole derivatives or benzyl alcohols.
Substitution: The chlorine atom on the pyrazole ring can be substituted with various nucleophiles, such as amines or thiols, to create a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ bases like sodium hydroxide or potassium carbonate to facilitate the reaction.
Major Products
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Dihydropyrazole derivatives, benzyl alcohols.
Substitution: Amino or thiol-substituted pyrazole derivatives.
科学研究应用
2-[(1-Benzyl-4-chloro-1H-pyrazol-3-yl)oxy]-2-methylpropanoic acid has several applications in scientific research:
Medicinal Chemistry: The compound’s pyrazole ring is a common scaffold in drug design, making it a potential candidate for developing new pharmaceuticals with anti-inflammatory, anticancer, or antimicrobial properties.
Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding due to its structural features.
Material Science: The compound may be explored for its potential use in creating novel materials with specific electronic or optical properties.
作用机制
The mechanism by which 2-[(1-benzyl-4-chloro-1H-pyrazol-3-yl)oxy]-2-methylpropanoic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The benzyl and chlorine substituents can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
相似化合物的比较
Similar Compounds
1-Benzyl-3-chloro-4-methylpyrazole: Similar structure but lacks the 2-methylpropanoic acid moiety.
2-[(1-Benzyl-4-chloro-1H-pyrazol-3-yl)oxy]acetic acid: Similar but with an acetic acid group instead of a 2-methylpropanoic acid group.
Uniqueness
2-[(1-Benzyl-4-chloro-1H-pyrazol-3-yl)oxy]-2-methylpropanoic acid is unique due to its specific combination of substituents, which can confer distinct chemical and biological properties. The presence of the 2-methylpropanoic acid group may enhance its solubility and bioavailability compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
属性
IUPAC Name |
2-(1-benzyl-4-chloropyrazol-3-yl)oxy-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O3/c1-14(2,13(18)19)20-12-11(15)9-17(16-12)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRLZTCYHXUZBCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1=NN(C=C1Cl)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(3-chloropropyl)-2-(4-methoxyphenyl)-4H-imidazo[1,2-a]benzimidazol-9-ium;chloride](/img/structure/B7778424.png)

![methyl N-[[amino(pyrazin-2-yl)methylidene]amino]-N-methylcarbamodithioate](/img/structure/B7778437.png)
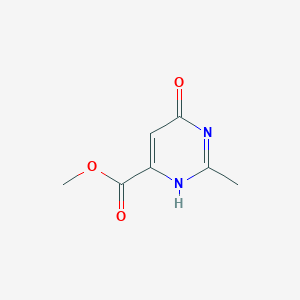

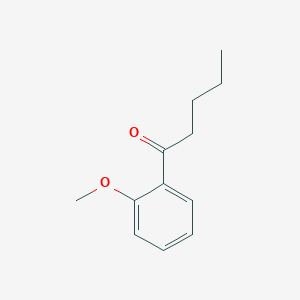
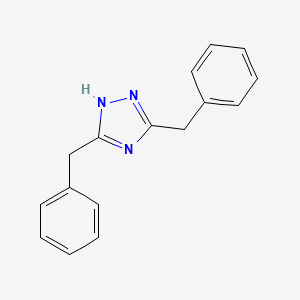
![N-[1,3-Bis(1H-1,2,3-benzotriazol-1-yl)propyl]benzamide](/img/structure/B7778467.png)
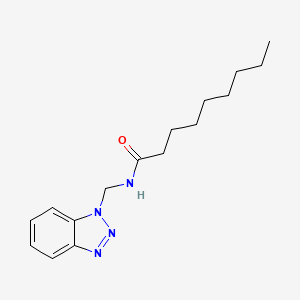
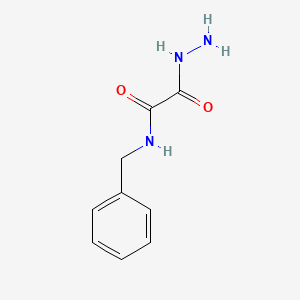
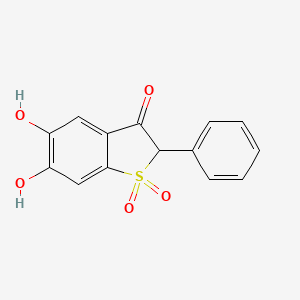
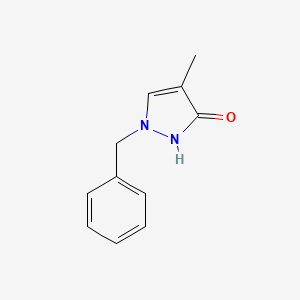
![1-[(4-Chlorophenyl)methyl]-1H-pyrazol-3-ol](/img/structure/B7778509.png)
![tert-butyl N-[amino(benzotriazol-1-yl)methylidene]carbamate](/img/structure/B7778520.png)
